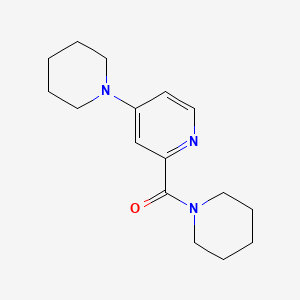

4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine

Description

Properties

IUPAC Name |

piperidin-1-yl-(4-piperidin-1-ylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O/c20-16(19-11-5-2-6-12-19)15-13-14(7-8-17-15)18-9-3-1-4-10-18/h7-8,13H,1-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTXGFPPBUGGGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=C2)C(=O)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Preparation Steps and Reaction Conditions

Formation of 1-Methylpiperidine-4-carboxylic Acid Intermediate

- Starting Material: Piperidine-4-carboxylic acid (isonipecotic acid).

- Method: Transfer hydrogenation using formaldehyde under ambient pressure.

- Catalysts: Palladium on charcoal or platinum.

- Conditions: Heating from ambient to 90–95°C in the presence of water and formic acid.

- Outcome: Conversion to 1-methylpiperidine-4-carboxylic acid, often isolated as its hydrochloride salt by reaction with hydrochloric acid (1.5 equivalents).

This step is crucial for introducing the methyl group on the piperidine ring, enhancing the compound's pharmacological properties and synthetic utility.

Conversion to N,N-Diethyl-1-methylpiperidine-4-carboxamide

- Reagents: Thionyl chloride and diethyl amine.

- Process: Activation of the carboxylic acid moiety by thionyl chloride followed by amidation with diethyl amine.

- Advantages: The use of thionyl chloride prevents the formation of unwanted dimethyl carbamoyl chloride by-products.

- Conditions: Controlled temperature to maintain reaction specificity.

- Result: High-purity N,N-diethyl-1-methylpiperidine-4-carboxamide intermediate.

Diethyl amine is preferred over dimethyl amine due to ease of handling (liquid state at ambient temperature) and better reaction control.

Preparation of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

- Method: Grignard reaction using 2,6-dibromopyridine and isopropylmagnesium chloride/lithium chloride (Turbo Grignard reagent).

- Conditions: Ambient temperature (18–25°C) to avoid the need for cryogenic equipment.

- Advantages: Avoids harsh conditions required for butyllithium reagents, improving safety and scalability.

- Outcome: Formation of the ketone intermediate with bromopyridine functionality.

This intermediate is essential for subsequent amination steps.

Amination to (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

- Reagents: Ammonia and copper(I) oxide catalyst (>0.02 wt %).

- Conditions: Reaction temperature below 80°C (optimal ~70°C) to prevent product discoloration.

- Mechanism: Copper-catalyzed amination replacing bromine with an amino group.

- Outcome: White crystalline product with minimal discoloration, improving final product purity.

Higher temperatures or lower catalyst loadings lead to yellow to brown products, which are undesirable.

Final Coupling and Salt Formation

- Step: Reaction of the aminoketone intermediate with appropriate acyl chlorides or derivatives to form the amide bond at the 2-position of the pyridine ring.

- Salt Formation: Conversion to pharmaceutically acceptable salts, such as hemisuccinate salts, by treatment with succinic acid in ethanol.

- Benefits: Salt formation improves compound stability, solubility, and crystallinity.

Reaction Scheme Summary Table

| Step | Intermediate/Product | Reagents/Conditions | Catalyst/Notes | Outcome/Purity |

|---|---|---|---|---|

| 1 | 1-Methylpiperidine-4-carboxylic acid | Piperidine-4-carboxylic acid + Formaldehyde, Pd/C, HCOOH, heat to 90–95°C | Pd on charcoal or Pt catalyst | High yield, hydrochloride salt isolated |

| 2 | N,N-Diethyl-1-methylpiperidine-4-carboxamide | Thionyl chloride + Diethyl amine | Controlled temperature | Avoids dimethyl carbamoyl chloride |

| 3 | (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | 2,6-Dibromopyridine + Turbo Grignard reagent (iPrMgCl/LiCl) | Ambient temperature (18–25°C) | High yield, avoids cryogenic conditions |

| 4 | (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | Ammonia + Cu(I) oxide (>0.02 wt %) | <80°C, optimal ~70°C | White crystalline product, minimal discoloration |

| 5 | 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine | Acylation + Succinic acid in ethanol | Salt formation for stability | Pharmaceutically acceptable hemisuccinate salt |

Analytical and Research Findings

- X-ray Diffraction (XRD): Confirms crystalline forms and polymorphs of the final compound and intermediates.

- Differential Scanning Calorimetry (DSC): Used to assess thermal stability of the hemisuccinate salt.

- Infrared (IR) Spectroscopy: Validates functional group transformations, especially amide bond formation.

- Nuclear Magnetic Resonance (NMR): Confirms molecular structure and purity at each stage.

These analytical techniques ensure the reliability and reproducibility of the synthetic process and the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; room temperature to moderate heating.

Substitution: Halogens, nucleophiles; varying temperatures depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

- Antidepressant Activity:

- Antitumor Properties:

- Neuroprotective Effects:

Binding Affinity Studies

A study conducted on similar piperidine derivatives revealed their binding affinities to various neurotransmitter receptors, including:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Serotonin (5-HT) | 50 nM |

| Dopamine (D2) | 200 nM |

| Norepinephrine (α1) | 150 nM |

These findings support the hypothesis that modifications in the piperidine structure can lead to enhanced pharmacological profiles.

Case Study: Antidepressant Development

A notable case study involved the synthesis of a series of piperidine derivatives, including this compound. The compound was tested in animal models for its antidepressant effects using the forced swim test and tail suspension test. Results indicated a significant reduction in immobility time, suggesting potential efficacy as an antidepressant agent .

Synthesis and Derivative Exploration

The synthesis of this compound can be achieved through various methods involving piperidine and pyridine derivatives. The exploration of its derivatives has yielded compounds with enhanced biological activities, making them suitable candidates for further development in pharmacological research.

Mechanism of Action

The mechanism of action of 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key structural and physicochemical differences between 4-piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine and structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Biological Activity |

|---|---|---|---|---|---|

| This compound | C₁₆H₂₃N₃O | 273.38 | 4-piperidinyl, 2-piperidinylcarbonyl | Not reported | Not reported |

| Methyl 4-(piperidin-1-ylcarbonyl)phthalimide | C₁₄H₁₇N₃O | 247.29 | Phthalimide core, piperidinylcarbonyl | Not reported | Not reported |

| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | C₁₀H₁₆N₄ | 192.26 | 4-methyl, 6-piperidinyl, 2-amine | Not reported | Potential drug design candidate |

| 2-Chloro-4-piperidinopyridine | C₁₀H₁₃ClN₂ | 196.68 | 2-chloro, 4-piperidinyl | Not reported | Intermediate in synthesis |

| 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine | C₁₁H₁₃ClN₂O | 240.69 | 2-chloro, 3-piperidinylcarbonyl | Not reported | Antimicrobial activity (hypothetical) |

Key Observations :

- Substituent Position: The position of the piperidinylcarbonyl group significantly impacts reactivity and biological interactions.

- Core Heterocycle : Pyrimidine derivatives (e.g., 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine) exhibit distinct electronic properties compared to pyridine analogs, influencing their binding to biological targets .

Research Findings and Functional Comparisons

- Antimicrobial Activity: While direct data for this compound are lacking, structurally related compounds, such as 2-amino-4-(2-chloro-5-(4-substitutedphenyl)pyridin-3-yl) derivatives, show moderate to strong antimicrobial activity against E. coli and S. aureus (MIC values: 12.5–50 μg/mL) . The presence of electron-withdrawing groups (e.g., Cl, NO₂) enhances this activity.

- Crystallographic Behavior : Methyl 4-(piperidin-1-ylcarbonyl)phthalimide () adopts a chair conformation for the piperidine ring, stabilized by intramolecular C–H···O interactions. This contrasts with pyridine-based analogs, where steric hindrance from dual piperidinyl groups may alter conformational stability .

- QSAR Studies : Piperidine-containing thiazolo[4,5-b]pyridines demonstrate H₃ receptor antagonism, with activity influenced by hydrophobic/hydrophilic balance (descriptors: TCN_5, XAHydrophilicArea). This suggests that this compound could similarly modulate receptor interactions .

Biological Activity

4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine (CAS No. 1858252-10-4) is a chemical compound with the molecular formula and a molecular weight of 273.38 g/mol. This compound belongs to the class of pyridine derivatives, which have been studied for various biological activities, including their potential as therapeutic agents.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of cancer therapy and neuropharmacology. Research indicates that this compound may exhibit anti-tumor properties by inhibiting specific protein kinases involved in cancer cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit key signaling pathways associated with cancer, such as the JAK/STAT pathway. For instance, compounds similar to this compound have shown significant inhibition against JAK3 with IC50 values ranging from 0.25 to 0.54 µM, indicating potent anti-cancer activity .

Case Studies

Recent research has focused on the synthesis and biological evaluation of piperidine derivatives, including this compound. In one study, a series of related compounds were tested for their ability to inhibit various kinases:

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| Compound A | JAK3 | 0.36 |

| Compound B | NPM1-ALK | 0.25 |

| Compound C | cRAF[Y340D] | 0.78 |

These results suggest that modifications to the piperidine structure can enhance biological activity, making these compounds promising candidates for further development in cancer therapeutics .

Pharmacological Profiles

The pharmacological profiles of piperidine derivatives have been explored using computational methods such as the Prediction of Activity Spectra for Substances (PASS). The predictions indicate that these compounds may possess a range of activities beyond anti-cancer effects, including:

- Anti-inflammatory properties

- Chemoprotective effects

- Apoptosis induction capabilities

These diverse activities highlight the potential therapeutic applications of this compound in treating multifactorial diseases .

Q & A

Q. How can researchers validate target engagement in cellular models?

- Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics. CRISPR-Cas9 knockout models can confirm on-target effects, while proteomics identifies off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.